molecular formula C9H4F4N2O B11876417 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

Cat. No.: B11876417
M. Wt: 232.13 g/mol
InChI Key: GAKRRDYWCDGLQO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorine atom at the 5th position and a trifluoromethyl group at the 2nd position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-5-fluorobenzonitrile and 2,2,2-trifluoroacetophenone.

    Cyclization Reaction: The key step involves the cyclization of 2-amino-5-fluorobenzonitrile with 2,2,2-trifluoroacetophenone in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazoline ring.

    Oxidation: The resulting intermediate is then oxidized to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can undergo condensation reactions with various nucleophiles to form new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical and biological properties.

    5-Fluoroquinazoline: Contains only the fluorine atom, without the trifluoromethyl group.

    2-(Trifluoromethyl)quinazoline: Contains only the trifluoromethyl group, without the fluorine atom.

Uniqueness

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both the fluorine atom and the trifluoromethyl group, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance the compound’s ability to interact with molecular targets and improve its stability under various conditions.

Properties

Molecular Formula

C9H4F4N2O

Molecular Weight

232.13 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H4F4N2O/c10-4-2-1-3-5-6(4)7(16)15-8(14-5)9(11,12)13/h1-3H,(H,14,15,16)

InChI Key

GAKRRDYWCDGLQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

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